molecular formula C10H6BrN3 B1282065 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 76767-44-7

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1282065
CAS RN: 76767-44-7
M. Wt: 248.08 g/mol
InChI Key: JIMBDAOQQBVANQ-UHFFFAOYSA-N
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Description

“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

The molecular formula of “5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” is C4H2BrN3 . The InChI representation of the molecule is InChI=1S/C4H2BrN3/c5-4-3 (1-6)2-7-8-4/h2H, (H,7,8) . The Canonical SMILES representation is C1=NNC (=C1C#N)Br .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” is 171.98 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 52.5 Ų .

Scientific Research Applications

Synthesis of Bipyrazoles

“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Preparation of Hexacoordinate Complexes

This compound may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes could have potential applications in materials science, particularly in the development of new types of catalysts.

Synthesis of Pharmacologically Active Compounds

“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” can be used in the synthesis of various pharmacologically active compounds . These compounds could potentially be used in the development of new drugs or therapeutic agents.

Inhibitors Development

The compound can be used in the development of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are often used in the development of drugs to treat various diseases.

Reactant for Reductive Amination

It can serve as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination . These compounds have been studied as Smoothened antagonists for hair inhibition.

Preparation of N-biarylmethyl Spiropiperidine

The compound can be used in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine . These antagonists could potentially be used in the treatment of pain and other conditions.

Safety and Hazards

“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” may be harmful by inhalation, in contact with skin, and if swallowed . It may also be irritating to eyes, respiratory system, and skin .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a cool, dry place in a tightly closed container . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

5-bromo-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMBDAOQQBVANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514028
Record name 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

76767-44-7
Record name 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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